5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
CAS No.: 1094291-16-3
Cat. No.: VC3368705
Molecular Formula: C11H10ClFN2O
Molecular Weight: 240.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094291-16-3 |
|---|---|
| Molecular Formula | C11H10ClFN2O |
| Molecular Weight | 240.66 g/mol |
| IUPAC Name | 5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C11H10ClFN2O/c1-7(12)11-14-10(15-16-11)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
| Standard InChI Key | KCFTYWSJCCXBEO-UHFFFAOYSA-N |
| SMILES | CC(C1=NC(=NO1)CC2=CC=C(C=C2)F)Cl |
| Canonical SMILES | CC(C1=NC(=NO1)CC2=CC=C(C=C2)F)Cl |
Introduction
5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole class. This compound has a molecular formula of C11H10ClFN2O and a molecular weight of 240.66 g/mol. Its CAS number is 1094291-16-3, and it is typically available with a minimum purity of 95% .
Synthesis and Availability
The synthesis of 5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole typically involves the reaction of appropriate precursors, such as chloroethylamine and 4-fluorobenzyl chloride, with a suitable oxadiazole-forming reagent. This compound is available from various chemical suppliers, including Kemix Pty Ltd and Sigma-Aldrich, in different quantities such as 100 mg, 1 g, and 5 g, with a lead time of approximately 65 days .
Biological Activity and Research Findings
While specific biological activity data for 5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole is limited, compounds within the 1,2,4-oxadiazole class have been explored for their potential in drug discovery. For instance, 1,2,4-oxadiazole derivatives have shown promise in inhibiting human carbonic anhydrases and histone deacetylases, which are targets for cancer therapy . Additionally, 1,3,4-oxadiazole derivatives have demonstrated anticancer properties, highlighting the potential of oxadiazole compounds in medicinal chemistry .
Storage and Handling
Given the lack of detailed safety information, it is advisable to handle 5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole with caution. General precautions for handling organic compounds include wearing protective clothing, gloves, and safety glasses. Storage conditions should be dry and well-ventilated, away from incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume